1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
Beschreibung
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea is a urea derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a propyl chain to a dihydropyridazinone core substituted with a 4-fluorophenyl group. Its structure combines aromatic heterocycles (benzodioxin and dihydropyridazinone) with a urea functional group, a design often employed in medicinal chemistry to modulate solubility, bioavailability, and target binding.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4/c23-16-4-2-15(3-5-16)18-7-9-21(28)27(26-18)11-1-10-24-22(29)25-17-6-8-19-20(14-17)31-13-12-30-19/h2-9,14H,1,10-13H2,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDACLRFCVRSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs from the provided evidence:
Note: Values marked with * are inferred from structural analysis due to lack of direct evidence.
Key Observations:
Substituent Effects: Target Compound: The 2,3-dihydro-1,4-benzodioxin group (R1) introduces a fused oxygen-rich aromatic system, which may improve membrane permeability compared to simpler aryl groups. Trifluoromethyl Analog (): The 4-(trifluoromethyl)phenyl group (R1) adds strong electron-withdrawing character, which could stabilize charge interactions in binding pockets. The 4-methylphenyl (R2) substituent offers minimal steric hindrance, possibly favoring entropic binding contributions. Chloro-Dimethoxy Analog (): The 3,5-dimethoxyphenyl (R1) group increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility. The 4-chlorophenyl (R2) substituent provides a halogen bond donor site, a feature exploited in kinase inhibitor design.
Molecular Weight and Solubility :
- The target compound (MW ~455) and its analogs (MW 430–443) fall within a range typical for small-molecule drugs. The dimethoxy-substituted analog () may exhibit superior solubility due to polar methoxy groups, whereas the trifluoromethyl analog () could face challenges due to hydrophobicity.
Synthetic Feasibility :
- While synthesis details are absent for the target compound, highlights methods for constructing complex heterocycles (e.g., tetrahydroimidazopyridines) via one-pot reactions . Similar strategies, such as nucleophilic substitution or urea coupling, may apply to the target and its analogs.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can structural purity be validated?
- Synthesis Protocol : The compound is synthesized via multi-step reactions, starting with cyclization of precursors to form the benzodioxin ring under acidic or basic conditions. A urea linker is introduced through nucleophilic substitution or coupling reactions (e.g., using carbodiimide chemistry) .
- Structural Validation :
- NMR Spectroscopy : Confirm the presence of aromatic protons (benzodioxin and pyridazinone rings) and urea NH signals. For example, NH protons typically appear at δ 8.5–10 ppm in DMSO-d6 .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., m/z calculated for C₂₀H₁₈F₂N₄O₄: 440.13) .
Q. What standardized assays are used to evaluate its bioactivity against fungal pathogens?
- Antifungal Testing :
- Pathogen Models : Fusarium oxysporum and Botrytis cinerea are common targets.
- Concentration Range : Test at 10–20 µg/mL in agar diffusion or broth microdilution assays. Inhibition rates of 75–85% are observed at these concentrations .
- Controls : Include fluconazole or amphotericin B as positive controls.
Q. How is the compound’s stability assessed under physiological conditions?
- Kinetic Studies :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced Research Questions
Q. How can computational modeling elucidate its mechanism of enzyme inhibition?
- Molecular Docking :
- Target Enzymes : Prioritize kinases or PDE4 (phosphodiesterase 4) based on structural analogs .
- Software : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites. Focus on hydrogen bonding between the urea moiety and catalytic residues (e.g., Asp/Glu) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Case Example :
- Discrepancy : A study reports 85% inhibition against Botrytis cinerea at 20 µg/mL , while another shows <50% inhibition.
- Resolution :
Experimental Variables : Compare solvent systems (DMSO vs. aqueous buffers) and incubation times.
Pathogen Strain Variability : Use standardized strains from repositories like ATCC.
Statistical Analysis : Apply ANOVA to assess significance across replicates .
Q. How can structure-activity relationship (SAR) studies optimize potency?
- Key Modifications :
- Fluorophenyl Group : Replace 4-fluorophenyl with chloro or methoxy groups to enhance hydrophobic interactions .
- Propyl Linker : Shorten to ethyl or extend to butyl to balance flexibility and steric hindrance .
- Activity Metrics :
- IC₅₀ Shift : A 2-fold decrease in IC₅₀ (e.g., from 10 µM to 5 µM) indicates improved potency .
Methodological Notes
- Contradictory Data : Always cross-validate bioactivity results using orthogonal assays (e.g., enzymatic inhibition + cell-based viability) .
- Ethical Compliance : For in vivo studies, adhere to OECD guidelines for animal testing if applicable.
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